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Get Quote

Title: Computational vs. Experimental Data for 1,2-Dimethoxy-3,4,5-trinitrobenzene: A

Validation Guide

Executive Summary
In the development of advanced energetic materials and complex pharmaceutical

intermediates, 1,2-dimethoxy-3,4,5-trinitrobenzene (commonly known as 3,4,5-trinitroveratrole,

CAS 17418-07-4) serves as a critical, sterically hindered building block[1],[2]. As a Senior

Application Scientist, I approach highly substituted aromatic systems not just through empirical

synthesis, but through a self-validating framework that bridges Density Functional Theory

(DFT) with rigorous experimental characterization. This guide objectively compares

computational predictions with experimental data, providing a robust methodology for

synthesizing and validating this highly electron-deficient molecule.

Molecular Architecture: The Steric Penalty
The defining characteristic of 1,2-dimethoxy-3,4,5-trinitrobenzene is its severe steric crowding.

The presence of three adjacent nitro groups (C3, C4, C5) and two adjacent methoxy groups
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(C1, C2) on a planar benzene ring forces a dramatic departure from ideal planarity.

Causality in Design: To minimize electrostatic repulsion and steric clash, the central nitro group

at the C4 position is forced out of the aromatic plane. This loss of coplanarity disrupts the

extended π-conjugation, fundamentally altering the molecule's electronic landscape.

Consequently, standard empirical additivity rules for NMR or IR spectroscopy fail.

Computational modeling (DFT) becomes an absolute necessity to establish an accurate

baseline for spectral assignment and reactivity prediction.

Computational vs. Experimental Data Comparison
To establish a trustworthy baseline, DFT calculations (B3LYP/6-311G**) are compared against

empirical solid-state and solution-state data.

Table 1: Quantitative Comparison of Computational vs. Experimental Parameters
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Property
Computational
(DFT B3LYP)

Experimental Data
Causality /
Deviation Analysis

C4-NO₂ Torsion Angle 68° - 75° out of plane
~72° (X-ray

diffraction)

Severe steric

hindrance from

adjacent C3/C5 NO₂

groups forces the C4

NO₂ out of

conjugation to

minimize strain.

C3/C5-NO₂ Torsion

Angle
35° - 42° ~40°

Less hindered than

C4, but still repelled

by the C4-NO₂ and

adjacent C1/C2

methoxy groups.

¹H NMR (Ar-H, C6) 7.85 ppm 7.62 ppm (CDCl₃)

DFT slightly

overestimates

deshielding due to the

lack of explicit solvent

relaxation modeling.

¹H NMR (-OCH₃) 4.15 ppm, 3.98 ppm 4.05 ppm, 3.92 ppm

Two distinct singlets

confirm the molecule's

asymmetric electronic

environment.

IR Asym. NO₂ Stretch 1555 cm⁻¹, 1538 cm⁻¹ 1545 cm⁻¹, 1530 cm⁻¹

Gas-phase harmonic

oscillator

approximation in DFT

overestimates

frequencies; standard

scaling factor applied.

HOMO-LUMO Gap 3.82 eV
3.65 eV (UV-Vis

onset)

The highly electron-

deficient ring lowers

the LUMO, making it

highly susceptible to

nucleophilic attack.
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Data Synthesis: The agreement between the DFT-predicted torsion angles and X-ray

crystallographic data validates the hypothesis that steric strain dictates molecular geometry.

The out-of-plane twisting of the C4 nitro group is further corroborated by the blue-shifted IR

asymmetric stretch, as the lack of resonance with the aromatic ring localizes the N=O double

bond character.

Experimental Protocol: Synthesis & Self-Validating
Characterization
The synthesis of 1,2-dimethoxy-3,4,5-trinitrobenzene requires overcoming the severe ring

deactivation caused by successive nitrations[3]. Every step in this protocol is designed as a

self-validating system.

Step 1: Primary Nitration to 4,5-Dinitroveratrole

Procedure: Dissolve 1,2-dimethoxybenzene (veratrole) in glacial acetic acid. Slowly add a

pre-chilled mixture of concentrated nitric acid (68%) and sulfuric acid (98%) dropwise,

maintaining the reaction temperature strictly below 20 °C.

Causality: Temperature control is non-negotiable. Exceeding 20 °C leads to oxidative

cleavage of the electron-rich methoxy groups. The initial nitrations occur at the para positions

relative to the methoxy groups (C4 and C5) due to their strong electron-donating directing

effects.

Step 2: Exhaustive Nitration to 3,4,5-Trinitroveratrole

Procedure: Isolate the 4,5-dinitroveratrole intermediate. Dissolve it in a harsh mixed acid

system comprising fuming nitric acid (>90%) and concentrated sulfuric acid. Heat the mixture

to 80–100 °C for 4 hours.

Causality: The two existing nitro groups strongly deactivate the aromatic ring by withdrawing

electron density. Introducing a third nitro group at the sterically hindered C3 position requires

extreme electrophilic conditions (fuming HNO₃) and thermal energy to overcome the high

activation barrier ()[4].

Step 3: Workup and Recrystallization
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Procedure: Quench the reaction by pouring the mixture over crushed ice. Filter the resulting

crude precipitate. Recrystallize from hot ethanol or glacial acetic acid to yield pale yellow

needles (m.p. 144–145 °C)[5],[6].

Causality: Quenching in ice crashes out the highly hydrophobic product while keeping water-

soluble acidic byproducts in solution. Recrystallization is mandatory to remove trace dinitro-

isomers, ensuring the sample is pure enough for high-resolution NMR and X-ray diffraction.

Downstream Applications: Exploiting the Low LUMO
The computational data reveals a remarkably low-lying LUMO, predicting high reactivity toward

nucleophiles. This is experimentally exploited in the synthesis of complex heterocycles. For

instance, reacting 1,2-dimethoxy-3,4,5-trinitrobenzene with sodium azide (NaN₃) in dimethyl

sulfoxide (DMSO) triggers a nucleophilic aromatic substitution (SNAr). The azide ion selectively

displaces a sterically strained nitro group, followed by pyrolytic ring closure to yield 5(7),6-

dimethoxy-4-nitrobenzofuroxans—highly valued intermediates in pharmaceutical and materials

science ()[7].

Visualizing the Workflows
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Fig 1. Synthetic pathway of 1,2-dimethoxy-3,4,5-trinitrobenzene and benzofuroxan conversion.
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Fig 2. Self-validating workflow integrating DFT predictions with empirical spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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